N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-3-2-8-21-14(10)20-16(23)13(17(21)24)15(22)19-9-11-4-6-12(18)7-5-11/h2-8,23H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLUHRYLFFLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 4-chlorobenzyl group and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often depend on the nature of the leaving group and the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₇H₁₄ClN₃O₃
- Molecular Weight : 343.8 g/mol
- CAS Number : 886894-14-0
Its structure includes a pyrido[1,2-a]pyrimidine core, which is significant for its biological activity. The presence of a hydroxyl group and a chlorophenyl substituent contributes to its chemical reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that its structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been investigated for its potential as an inhibitor of specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors of this enzyme can modulate levels of bioactive lipids, which are important in various physiological processes including inflammation and pain.
Structure–Activity Relationship Studies
The compound serves as a scaffold for developing new inhibitors through structure–activity relationship (SAR) studies. By modifying various substituents on the pyrido[1,2-a]pyrimidine core, researchers can optimize potency and selectivity against specific biological targets.
Pharmacological Research
This compound has been utilized in pharmacological studies to understand its effects on cellular signaling pathways. Investigations into its pharmacokinetics and pharmacodynamics are crucial for assessing its viability as a therapeutic agent.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Inhibition of NAPE-PLD : A study demonstrated that modifications on the pyrido[1,2-a]pyrimidine scaffold led to potent inhibitors of NAPE-PLD, which could be beneficial for treating conditions linked to altered lipid signaling .
- Antitumor Activity : Research on related compounds indicated significant antitumor activity in vitro against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Efficacy : Compounds similar to this compound have shown effectiveness against resistant bacterial strains, positioning them as candidates for new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of the 4-chlorobenzyl group and the pyrido[1,2-a]pyrimidine core
Biological Activity
N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by a pyrido[1,2-a]pyrimidin-4-one core and various functional groups, suggests significant potential for biological activity, particularly in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.8 g/mol. The presence of the 4-chlorophenyl group and the carboxamide functional group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃O |
| Molecular Weight | 374.8 g/mol |
| Structure Features | Pyrido[1,2-a]pyrimidine core with hydroxyl and carboxamide groups |
Biological Activity Overview
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit a range of biological activities including:
- Anti-inflammatory properties : Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. For example, certain compounds demonstrated IC50 values against COX enzymes comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer activity : Preliminary studies suggest that this compound may inhibit various kinases involved in cancer progression. In vitro assays have indicated cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial effects : The compound has been evaluated for its antibacterial activity against various strains, showing promising results in inhibiting bacterial growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators .
- Kinase Inhibition : It may also act as a multikinase inhibitor, affecting pathways that regulate cell proliferation and survival .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this pyrido[1,2-a]pyrimidine exhibited significant inhibition of COX enzymes. The most potent derivatives were found to have IC50 values in the low micromolar range, comparable to traditional NSAIDs .
- Cytotoxicity Assays : In vitro studies were conducted using K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cell lines. Results indicated that N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo had cytotoxic effects, suggesting its potential as an anticancer therapeutic .
Q & A
Q. What synthetic methodologies are employed to prepare this compound?
The compound is synthesized via a condensation reaction between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and 4-chlorobenzylamine in refluxing ethanol. Key steps include:
- Reaction conditions : Ethanol as solvent, reflux for 6–8 hours.
- Purification : Recrystallization from ethanol or acetonitrile.
- Characterization : Elemental analysis and -NMR confirm the structure. Notably, aromatic protons in the pyrido-pyrimidine core exhibit distinct downfield shifts (~δ 8.5–9.0 ppm) due to electron-withdrawing effects of the oxo and hydroxy groups .
| Key Precursors | Reagents/Conditions | Yield |
|---|---|---|
| Pyrido-pyrimidine carboxylate | 4-Chlorobenzylamine | 65–75% |
| Ethanol (solvent) | Reflux, 6–8 hours | – |
Q. How is the molecular structure validated post-synthesis?
Structural confirmation involves:
- Elemental analysis : Matches calculated C, H, N, and Cl percentages.
- NMR spectroscopy : -NMR identifies shifts in aromatic protons (δ 7.2–8.5 ppm for chlorophenyl; δ 8.5–9.0 ppm for pyrido-pyrimidine).
- Mass spectrometry : Molecular ion peak ([M+H]) at m/z consistent with theoretical molecular weight .
Q. What preliminary biological assays are used to evaluate activity?
The acetic acid writhing model in mice is a standard assay for analgesic activity. Key parameters:
- Intraperitoneal injection of acetic acid (0.6% v/v).
- Measurement of writhing episodes over 20 minutes.
- Dose-response : ED values are calculated to compare potency with reference analgesics (e.g., aspirin). Compounds in this class typically show moderate activity (30–40% inhibition at 50 mg/kg) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K).
- Phase problem : Solved via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
- Validation : ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., intramolecular O–H···O interactions stabilizing the hydroxy-oxo motif) .
| Crystallographic Parameters | Values |
|---|---|
| Space group | P2/c |
| R-factor | <0.05 |
| Bond length accuracy | ±0.002 Å |
Q. What computational strategies predict pharmacokinetic properties?
Molecular docking and QSAR models are used to assess:
Q. How does the benzylamide substituent influence structure-activity relationships (SAR)?
Bioisosteric replacement studies reveal:
- 4-Chlorophenyl : Enhances metabolic stability vs. unsubstituted benzyl.
- Electron-withdrawing groups (e.g., Cl, NO) improve analgesic activity by 20–30% compared to electron-donating groups (e.g., OCH).
- Steric effects : Bulky substituents reduce activity, suggesting a compact binding pocket .
| Substituent | Activity (% Inhibition) | Metabolic Stability (t) |
|---|---|---|
| 4-Cl | 40% | 2.5 hours |
| 4-OCH | 25% | 1.2 hours |
| 4-NO | 45% | 3.0 hours |
Q. How to address discrepancies in biological activity across assays?
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., fixed acetic acid concentration).
- Purity : HPLC (>98%) ensures reproducibility.
- Structural analogs : Compare with 4-hydroxyquinolin-2-one derivatives to validate bioisosterism .
Key Methodological Notes
- Data synthesis : Integrated peer-reviewed studies on synthesis, crystallography, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
